molecular formula C22H29N3O5 B6561206 N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 946318-87-2

N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B6561206
CAS No.: 946318-87-2
M. Wt: 415.5 g/mol
InChI Key: TUTXHOWYODSILU-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydropyridin-4-one core substituted with a piperidin-1-ylmethyl group at position 2 and a methoxy group at position 3. Such structural attributes are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways . The piperidine moiety may improve blood-brain barrier permeability, while the dimethoxyphenyl group could modulate solubility and metabolic stability .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-28-19-8-7-16(11-20(19)29-2)23-22(27)15-25-14-21(30-3)18(26)12-17(25)13-24-9-5-4-6-10-24/h7-8,11-12,14H,4-6,9-10,13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTXHOWYODSILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is a comparative analysis of the compound with structurally similar molecules from recent literature:

Compound Name Core Structure Key Substituents Reported Bioactivity References
Target Compound 1,4-dihydropyridin-4-one - 5-methoxy
- 2-(piperidin-1-ylmethyl)
- N-(3,4-dimethoxyphenyl)acetamide
Not explicitly reported (structural inference)
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one - 4-fluorophenyl
- N-(2-methoxyphenyl)acetamide
Anticancer (kinase inhibition inferred)
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-dihydropyridine - Thioether-linked bromophenyl
- 2-methoxyphenyl carboxamide
Antibacterial (Gram-positive pathogens)
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide Pyrimido[4,5-d]pyrimidin-4-one - 4-methylpiperazine
- Acrylamide linker
Kinase inhibition (e.g., EGFR)

Structural and Functional Insights

  • Substituent Effects :
    • The piperidin-1-ylmethyl group in the target compound contrasts with the 4-methylpiperazine in . Piperazine derivatives often enhance solubility and target affinity due to their basicity, whereas piperidine may reduce polarity, affecting tissue penetration .
    • The 3,4-dimethoxyphenyl acetamide in the target compound vs. the 2-methoxyphenyl group in : Ortho-substitution () may sterically hinder interactions compared to para-substitution, altering potency .

Pharmacological Implications

  • Antibacterial Potential: The thioether-linked bromophenyl group in ’s compound exhibits Gram-positive activity, suggesting that the target compound’s dihydropyridinone core could be similarly effective if paired with appropriate substituents .
  • Kinase Inhibition: The pyrimido-pyrimidinone scaffold in demonstrates kinase inhibition, implying that the target compound’s 1,4-dihydropyridinone core might also serve as a kinase-binding motif if functionalized with electron-withdrawing groups .

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